molecular formula C13H21NO4 B11794019 3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B11794019
M. Wt: 255.31 g/mol
InChI Key: MFBZMDIQWYXOSP-UHFFFAOYSA-N
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Description

3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylic acid is a complex organic compound that belongs to the class of azabicyclo compounds It is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the bicyclic structure . This method is preferred due to its versatility and efficiency compared to traditional batch processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors, which offer better control over reaction conditions and scalability. The use of advanced technologies such as microreactors ensures high yield and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxyl derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.

Scientific Research Applications

3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity, such as drug development and materials science.

Properties

IUPAC Name

6,6-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-7-8(13(7,4)5)9(14)10(15)16/h7-9H,6H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBZMDIQWYXOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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